molecular formula C10H15NO2 B13344926 (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol

(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol

Katalognummer: B13344926
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: PACIQNCZJXVMTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position and a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable pyrrolidine derivative under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Halogenation can be achieved using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid.

    Reduction: Formation of 4-(5-Methyltetrahydrofuran-2-yl)pyrrolidin-3-yl)methanol.

    Substitution: Formation of halogenated derivatives such as 4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol.

Wissenschaftliche Forschungsanwendungen

(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    (4-(5-Methyltetrahydrofuran-2-yl)pyrrolidin-3-yl)methanol: Similar structure but with a reduced furan ring.

Uniqueness

(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

[4-(5-methylfuran-2-yl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C10H15NO2/c1-7-2-3-10(13-7)9-5-11-4-8(9)6-12/h2-3,8-9,11-12H,4-6H2,1H3

InChI-Schlüssel

PACIQNCZJXVMTK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2CNCC2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.